
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol is an organic compound that features a dichlorophenyl group attached to a pyridinylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)-pyridin-3-ylmethanol typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-3-methanol under specific conditions. One common method is the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and reduce the reaction time. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include 3,4-dichlorophenyl-pyridin-3-ylmethanone or 3,4-dichlorophenyl-pyridin-3-ylmethanal.
Reduction: The major products are 3,4-dichlorophenyl-pyridin-3-ylmethanol or 3,4-dichlorophenyl-pyridin-3-ylmethanamine.
Substitution: The products vary depending on the substituent introduced, such as 3,4-dichlorophenyl-pyridin-3-ylmethanol derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dichlorophenyl)-pyridin-3-ylmethanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development targeting various diseases, including neurodegenerative disorders and infections.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. It is also employed in the production of specialty chemicals and as a precursor for the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)-pyridin-3-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl)-1,1-dimethylurea: A herbicide known for its ability to inhibit photosynthesis.
3,4-Dichloromethylphenidate: A stimulant drug with potent serotonin-norepinephrine-dopamine reuptake inhibition properties.
Uniqueness
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol is unique due to its combination of a dichlorophenyl group and a pyridinylmethanol moiety This structural arrangement imparts specific chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C12H9Cl2NO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-4-3-8(6-11(10)14)12(16)9-2-1-5-15-7-9/h1-7,12,16H |
InChI Key |
VAXRORQMSVJGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



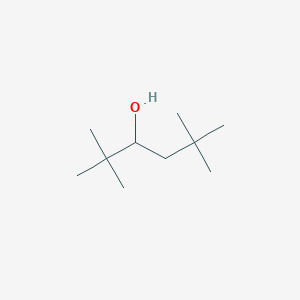
![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)

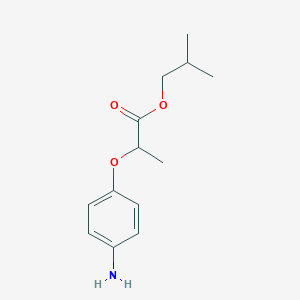
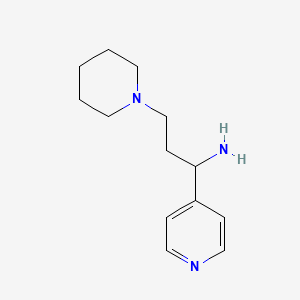
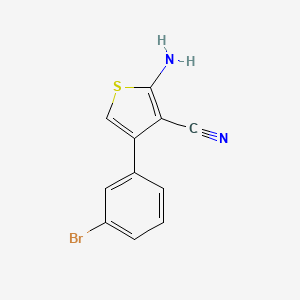
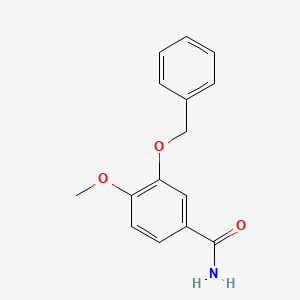
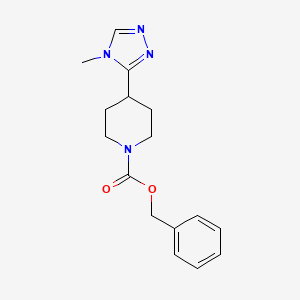
![2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
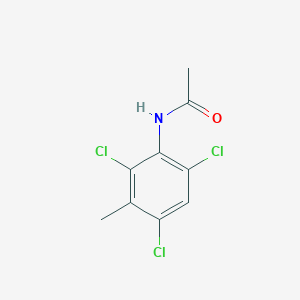
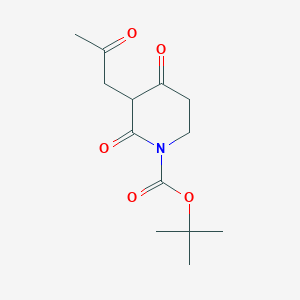
![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)
